PBP2
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Overview
Description
PBP2 is a selective inducer of G-quadruplex structures from the unstructured single-stranded DNA conformations. This compound downregulates BCL-2 gene expression in cancer cells.
Scientific Research Applications
PBP2's Role in Antibiotic Resistance
Penicillin-binding protein 2 (this compound) is crucial in bacterial resistance to certain antibiotics. For instance, this compound's essential function in Staphylococcus aureus enables bacterial growth even in the presence of methicillin, highlighting its central role in methicillin resistance mechanisms. This has been shown through genetic evidence that PBP2A, a protein of extraspecies origin, can compensate for this compound's function, especially its transpeptidase activity, in methicillin-resistant S. aureus strains (Pinho, Filipe, de Lencastre, & Tomasz, 2001). Additionally, this compound's recruitment to the division site in Staphylococcus aureus depends on its transpeptidation substrates, and this recruitment is disrupted by antibiotics like oxacillin, further underlining the role of this compound in antibiotic resistance mechanisms (Pinho & Errington, 2004).
This compound in Vaccine Development
In the context of vaccine development, this compound exhibits significant potential. Research indicates that this compound is immunogenic during meningococcal disease, and anti-PBP2 antibodies can provide protection against meningococcal bacteraemia in mice. This suggests that this compound could be a viable candidate for vaccine development against meningococcal infections (Zarantonelli et al., 2006).
This compound's Role in Bacterial Morphology
This compound is also essential for maintaining the rod shape and cell wall elongation in bacteria like Escherichia coli. Mutations in the this compound gene, or its inhibition, can lead to altered bacterial morphology, indicating its critical role in bacterial cell wall synthesis and structure maintenance. This is evident in studies where inactivation of this compound resulted in spherical growth patterns in certain E. coli mutants, highlighting its importance in bacterial cell division and morphology (Ogura et al., 1989).
This compound in Antibiotic Mechanism Studies
The study of this compound's structure, particularly in antibiotic-resistant strains, provides insights into the mechanisms of antibiotic resistance. For example, crystal structures of this compound from both penicillin-susceptible and -resistant strains of Neisseria gonorrhoeae have been compared to understand the subtle changes leading to antibiotic resistance. These studies contribute to a deeper understanding of how mutations affect this compound's interaction with antibiotics and offer avenues for developing more effective treatments (Powell et al., 2009).
Properties
Molecular Formula |
C40H48N14O5 |
---|---|
Molecular Weight |
804.92 |
IUPAC Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(3-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)16-7-17-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-10-3-8-26(18-30)45-39(57)33-12-5-14-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-11-4-9-27(19-31)46-40(58)34-13-6-15-42-34/h3-4,8-11,18-21,24-25,33-34,41-42H,5-7,12-17,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI Key |
NYJFNUFXVSTIQP-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=CC(NC([C@H]4NCCC4)=O)=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=CC(NC([C@H]7NCCC7)=O)=C6)N=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBP-2; PBP 2; PBP2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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